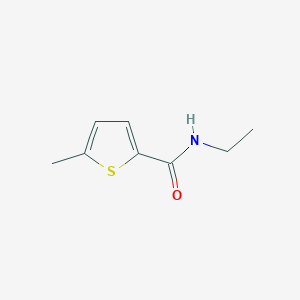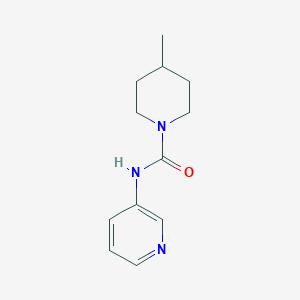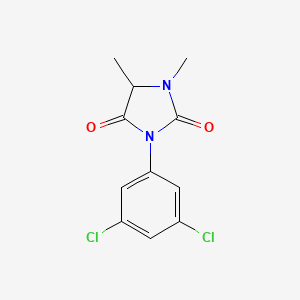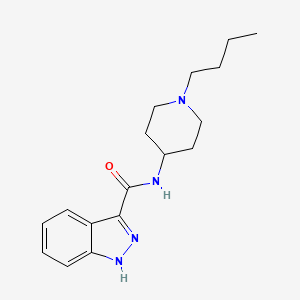
4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(phenylmethyl)piperidine-1-carboxamide, also known as 4-MeO-PCP, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1965 by Parke-Davis, a subsidiary of Pfizer, and has been used in scientific research since then.
Mecanismo De Acción
4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By binding to the receptor, 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide blocks the influx of calcium ions into the neuron, which disrupts the normal functioning of the receptor and leads to a dissociative state.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide are similar to those of other dissociative anesthetics, such as ketamine and PCP. These effects include analgesia, sedation, dissociation, and hallucinations. Additionally, 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide has been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide in lab experiments is its high potency and selectivity for the NMDA receptor, which allows for precise manipulation of the receptor. However, one limitation is its potential for abuse and dependence, which requires strict control and regulation in laboratory settings.
Direcciones Futuras
For research on 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide include investigating its potential therapeutic effects in the treatment of depression, anxiety, and addiction, as well as its neuroprotective effects in stroke and traumatic brain injury. Additionally, further research is needed to understand the long-term effects of 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide on the brain and its potential for abuse and dependence.
Métodos De Síntesis
The synthesis of 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide involves the reaction of 4-methoxyphenylacetonitrile with cyclohexylmagnesium bromide to form 4-methoxyphenylcyclohexylketone. This intermediate compound is then reacted with hydroxylamine hydrochloride to form 4-methoxyphenylcyclohexylamine. Finally, the amine is acylated with piperidine-1-carboxylic acid to form 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide.
Aplicaciones Científicas De Investigación
4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide has been used in scientific research as a tool to study the NMDA receptor and its role in various neurological and psychiatric disorders. It has been found to have potential therapeutic effects in the treatment of depression, anxiety, and addiction. Additionally, 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide has been used to study the role of the NMDA receptor in pain perception and memory.
Propiedades
IUPAC Name |
N-benzyl-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-7-9-16(10-8-12)14(17)15-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFQCOHGQYWPEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

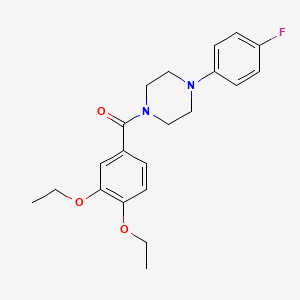
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458391.png)
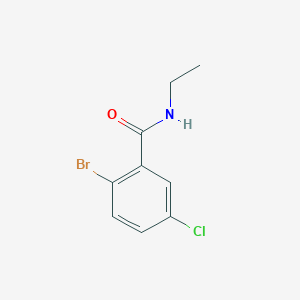
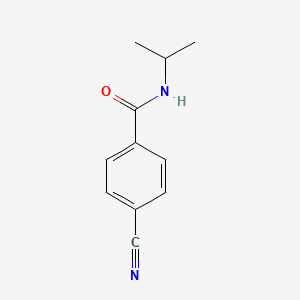
![[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone](/img/structure/B7458409.png)


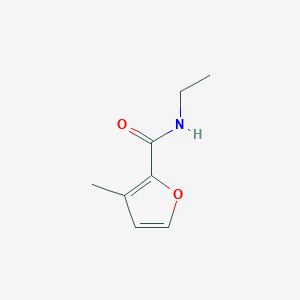
![N-ethylbicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7458426.png)
